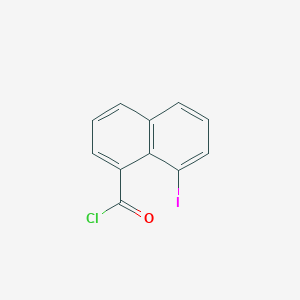

8-Iodonaphthalene-1-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

8-iodonaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClIO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSAXFRCPZUNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Iodonaphthalene 1 Carbonyl Chloride and Its Precursors

Regioselective Functionalization of Naphthalene (B1677914) Systems to Access 8-Iodinated Scaffolds

Achieving substitution at the C8, or peri, position of a 1-substituted naphthalene is complicated by steric hindrance. Modern synthetic methods have overcome this challenge through various innovative strategies.

Direct C-H Halogenation Strategies for Naphthaldehydes and Related Systems

Direct C-H activation is a powerful tool for the streamlined functionalization of aromatic systems, avoiding the need for pre-functionalized substrates.

Palladium-Catalyzed C8-Regioselective Halogenation

Palladium catalysis has emerged as a leading strategy for the regioselective halogenation of 1-naphthaldehydes at the C8 position. bohrium.com Research has demonstrated that in the absence of specific additives, palladium-catalyzed C-H halogenation of 1-naphthaldehydes shows a distinct preference for the C8 position. bohrium.comresearchgate.net This method utilizes a palladium catalyst to activate the C-H bond at the sterically hindered peri position, guided by the carbonyl group at C1.

The reaction typically involves a palladium(II) salt, such as Pd(OAc)₂, as the catalyst and a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination or chlorination, respectively. While direct C8-iodination using this specific system is less commonly detailed, the principles extend to iodination with appropriate iodine sources (e.g., N-iodosuccinimide, NIS). The carbonyl group plays a critical role in directing the metal catalyst to the adjacent C8 position. bohrium.com

Table 1: Representative Conditions for Palladium-Catalyzed C8-Halogenation of 1-Naphthaldehyde (B104281)

| Halogen Source | Catalyst | Solvent | Temperature (°C) | Regioselectivity (C8) |

| NBS | Pd(OAc)₂ | Dichloroethane | 100 | High |

| NCS | Pd(OAc)₂ | Dichloroethane | 100 | High |

Mechanistic Aspects of Regioselectivity in Halogenation

The high regioselectivity for the C8 position in palladium-catalyzed halogenation is attributed to a mechanism involving a directed C-H activation process. nih.gov The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The carbonyl oxygen of the 1-naphthaldehyde coordinates to the palladium center, forming a five-membered palladacycle intermediate. This intermediate positions the palladium catalyst in close proximity to the C8-H bond, facilitating its cleavage over the C2-H bond. bohrium.com

Kinetic Isotope Effect (KIE) experiments and Density Functional Theory (DFT) calculations support this mechanistic understanding, confirming that the C-H bond cleavage at the C8 position is the rate-determining step. bohrium.comresearchgate.net The stability of the resulting six-membered palladacycle intermediate further drives the reaction towards C8 functionalization. This directed approach overcomes the inherent steric hindrance at the peri position, making C-H activation a viable and selective method. nih.gov

Indirect Routes via Precursor Derivatization and Halogen Exchange

Indirect methods provide alternative pathways to 8-iodinated naphthalenes by introducing a different functional group at the C8 position, which is subsequently converted to an iodine atom. A common strategy involves a halogen exchange reaction, such as the Finkelstein reaction. manac-inc.co.jp In this approach, a more readily accessible 8-bromo or 8-chloronaphthalene derivative can be converted to the desired 8-iodo compound by treatment with an iodide salt, typically sodium iodide (NaI) in a suitable solvent like acetone. manac-inc.co.jp

Another powerful indirect route involves the Sandmeyer reaction, starting from 8-amino-1-naphthoic acid (or a derivative). The amino group can be converted to a diazonium salt, which is then displaced by iodide to yield the 8-iodo derivative. This classical method offers high regiochemical fidelity, as the starting amino compound defines the position of iodination.

Decarboxylative Halogenation Approaches for Iodoarene Synthesis

Decarboxylative halogenation is a valuable method for synthesizing aryl halides from readily available aryl carboxylic acids. acs.org This transformation, often referred to as halodecarboxylation, can provide regioisomers that are difficult to access through direct electrophilic halogenation. acs.org

In the context of synthesizing an 8-iodonaphthalene scaffold, this approach would typically start with naphthalene-1,8-dicarboxylic acid or its anhydride. One of the carboxylic acid groups can be selectively replaced by an iodine atom. Modern methods often employ photocatalysis or transition metal catalysis to facilitate this transformation under mild conditions. princeton.eduorganic-chemistry.org For example, visible-light-induced decarboxylative iodination of aromatic carboxylic acids using a photocatalyst and an iodine source like N-iodosuccinimide (NIS) provides an efficient route to aryl iodides. organic-chemistry.orgrsc.org This strategy leverages the generation of an aryl radical intermediate, which is then trapped by the iodine source. princeton.edu

Synthesis of 8-Iodonaphthalene-1-carboxylic Acid

The aforementioned regioselective strategies ultimately converge on the synthesis of 8-iodonaphthalene-1-carboxylic acid, the key precursor to the target carbonyl chloride. This can be achieved through several routes:

Direct C8-Iodination: Palladium-catalyzed C8-iodination of 1-naphthoic acid, analogous to the halogenation of 1-naphthaldehyde, directly yields the desired product.

Oxidation of an Aldehyde: If the C8-iodination is performed on 1-naphthaldehyde, the resulting 8-iodo-1-naphthaldehyde can be readily oxidized to 8-iodonaphthalene-1-carboxylic acid using standard oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Hydrolysis of a Nitrile: A synthetic route proceeding via 8-iodonaphthalene-1-carbonitrile (B599395) can yield the carboxylic acid upon acidic or basic hydrolysis. For instance, 8-bromonaphthalene-1-carbonitrile can be synthesized and then subjected to halogen exchange followed by hydrolysis. umn.edu

Once 8-iodonaphthalene-1-carboxylic acid is obtained, the final step is its conversion to 8-iodonaphthalene-1-carbonyl chloride. This is a standard and efficient transformation typically accomplished by reacting the carboxylic acid with an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent. chemicalbook.com The reaction proceeds readily to give the desired acyl chloride in high yield. chemicalbook.com

Carbonylation Reactions for Carboxylic Acid Formation

Palladium-catalyzed carbonylation reactions represent a powerful tool for the direct introduction of a carbonyl group onto an aryl halide. In the context of synthesizing 8-iodonaphthalene-1-carboxylic acid, a potential route involves the monocarbonylation of 1,8-diiodonaphthalene (B175167). While direct palladium-catalyzed carbonylation of aryl halides to carboxylic acids is a known transformation, a more frequently documented approach for similar substrates involves aminocarbonylation. For instance, the palladium-catalyzed aminocarbonylation of 1,8-diiodonaphthalene can yield the corresponding carboxamide. researchgate.net This amide can then be subjected to hydrolysis to furnish the desired carboxylic acid.

The general conditions for such palladium-catalyzed carbonylations typically involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., PPh₃, dppf), a base (e.g., Et₃N, K₂CO₃), and a source of carbon monoxide, often at elevated pressure and temperature. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO being commonly employed.

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation

| Parameter | Condition |

| Substrate | 1,8-Diiodonaphthalene |

| Catalyst | Palladium(II) acetate |

| Ligand | Triphenylphosphine |

| Amine | Various primary or secondary amines |

| CO Pressure | 10-50 bar |

| Temperature | 100-150 °C |

| Solvent | Dimethylformamide (DMF) |

Note: These are general conditions and would require optimization for the specific synthesis of 8-iodonaphthalene-1-carboxamide.

Oxidation and Hydrolysis Pathways from Naphthalene-1-carbaldehyde Derivatives

An alternative strategy for the synthesis of 8-iodonaphthalene-1-carboxylic acid involves the oxidation of a suitable precursor, such as 8-iodonaphthalene-1-carbaldehyde, or the hydrolysis of a nitrile derivative.

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For 8-iodonaphthalene-1-carbaldehyde, a variety of oxidizing agents can be employed. Common reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, particularly with the sensitive iodo-substituent.

Another viable route is the hydrolysis of 8-iodonaphthalene-1-carbonitrile. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. lumenlearning.comlibretexts.orgchemistrysteps.comchemguide.co.ukweebly.com Acid-catalyzed hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid. libretexts.orgweebly.com

Table 2: Comparison of Hydrolysis Methods for Nitriles

| Method | Reagents | Conditions | Product |

| Acid-Catalyzed | H₂SO₄ or HCl (aq) | Heat | Carboxylic Acid |

| Base-Catalyzed | NaOH or KOH (aq), then H₃O⁺ | Heat, then acidification | Carboxylic Acid |

Conversion of 8-Iodonaphthalene-1-carboxylic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. This transformation is a standard procedure in organic chemistry, with several established methods available.

Established Acyl Chloride Synthesis Protocols

The most common and effective method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). google.com This reagent is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product. The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent such as toluene (B28343) or dichloromethane. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.

Other reagents that can be used for this conversion include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). Phosphorus pentachloride is a strong chlorinating agent but produces solid phosphorus oxychloride (POCl₃) as a byproduct, which may complicate purification. Oxalyl chloride is highly effective and produces gaseous byproducts (CO and HCl), but it is more expensive than thionyl chloride.

Optimization for Scalability and Purity

For the large-scale synthesis of this compound, the use of thionyl chloride is often the most practical and cost-effective method. To optimize this process for scalability and purity, several factors must be considered.

Reaction Conditions: The reaction temperature and time should be carefully controlled to ensure complete conversion while minimizing the formation of impurities. The use of an inert solvent can help to control the reaction temperature and facilitate handling on a larger scale.

Reagent Purity: The purity of the starting 8-iodonaphthalene-1-carboxylic acid and the thionyl chloride is critical. Impurities in the starting material can lead to side reactions and the formation of colored byproducts.

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and any solvent must be removed, typically by distillation under reduced pressure. The crude this compound can then be purified. Given that it is likely a solid, recrystallization is a suitable method for purification. researchgate.netrochester.edu The choice of solvent for recrystallization is crucial and should be determined experimentally. rochester.edu Common solvents for the recrystallization of aryl chlorides include non-polar solvents like hexanes or heptane, or mixtures with more polar solvents like toluene or dichloromethane, ensuring the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. lookchem.com Distillation under high vacuum can also be employed for purification, particularly if the compound is a liquid or a low-melting solid. researchgate.net

Reactivity Profiles and Mechanistic Insights into 8 Iodonaphthalene 1 Carbonyl Chloride Transformations

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in 8-iodonaphthalene-1-carbonyl chloride is susceptible to oxidative addition to a low-valent palladium(0) species, initiating a variety of catalytic cycles for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. ed.ac.uktcichemicals.com

The Suzuki-Miyaura reaction's versatility extends to various organoboron reagents that can be coupled with the this compound scaffold. libretexts.org

Boronic Acids: Aryl and vinyl boronic acids are common coupling partners. nih.gov They are generally stable, readily available, and provide good yields in the presence of a suitable base. tcichemicals.comorganic-chemistry.org

Boronic Esters: To enhance stability and ease of handling, especially for chromatography, boronic esters like pinacol (B44631) esters are frequently employed. ed.ac.ukyonedalabs.com These esters often require hydrolysis to the corresponding boronic acid in situ for the reaction to proceed. yonedalabs.com

Organotrifluoroborates: Potassium organotrifluoroborates are another class of stable and crystalline organoboron reagents. tcichemicals.com They are activated under the reaction conditions to participate in the catalytic cycle. yonedalabs.com

Table 1: Examples of Organoboron Reagents in Suzuki-Miyaura Coupling

| Organoboron Reagent Class | Specific Example | Key Characteristics |

| Boronic Acids | Phenylboronic acid | Generally good stability and reactivity. nih.gov |

| Boronic Esters | 2-(4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol ester) | Increased stability, useful for purification. ed.ac.ukyonedalabs.com |

| Trifluoroborates | Potassium phenyltrifluoroborate | Crystalline solids, stable to air and moisture. tcichemicals.com |

The choice of ligand and base is critical in the Suzuki-Miyaura coupling, significantly impacting the reaction's efficiency and selectivity. tcichemicals.com

Ligands: Phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. wikipedia.org The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination. wikipedia.org For instance, bulky, electron-rich phosphines can enhance the catalytic activity. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering greater stability and electron-donating ability compared to some phosphines. wikipedia.org

Bases: A base is required to activate the organoboron reagent, facilitating the transmetalation step. wikipedia.orgorganic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and nature of the base can affect the reaction rate and the stability of base-sensitive functional groups. yonedalabs.com For instance, potassium tert-butoxide (KOt-Bu) is a strong base that can promote the formation of a reactive borate (B1201080) salt. lookchem.com

Table 2: Common Ligands and Bases in Suzuki-Miyaura Coupling

| Component | Example | Role in the Reaction |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pd(0) catalyst, influences reaction kinetics. beilstein-journals.org |

| XPhos | Bulky ligand, often improves yields for challenging substrates. lookchem.com | |

| Base | Potassium Carbonate (K₂CO₃) | Activates boronic acid for transmetalation. organic-chemistry.org |

| Potassium Phosphate (B84403) (K₃PO₄) | Effective base for a wide range of substrates. beilstein-journals.org |

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: libretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. libretexts.orgyonedalabs.com This is often the rate-determining step, with the reactivity of the halide being I > Br > Cl. libretexts.org

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.orgresearchgate.net The base plays a crucial role in forming a borate species, which enhances the nucleophilicity of the organic group being transferred. researchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

A variation of this reaction is the carbonylative Suzuki-Miyaura coupling, where carbon monoxide is introduced into the reaction. This allows for the synthesis of ketones by inserting a carbonyl group between the aryl and the boron-derived organic group. researchgate.net This reaction typically requires a palladium catalyst, a base, and a source of carbon monoxide, which can be gaseous CO or a CO-releasing molecule. rsc.orgnih.gov This method has been used to synthesize a variety of biaryl ketones. organic-chemistry.org

Heck Reaction for Alkenylation

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the alkenylation of aryl halides. libretexts.org

The mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of the base. libretexts.org The Heck reaction typically exhibits high trans selectivity in the product. organic-chemistry.org This method can be used for the synthesis of various substituted alkenes. rsc.org

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly versatile and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction provides a direct route to introduce alkynyl moieties onto the 8-position of the naphthalene (B1677914) ring of this compound.

The Sonogashira coupling exhibits broad substrate scope, accommodating a wide variety of terminal alkynes. mdpi.com This versatility allows for the synthesis of a diverse range of 8-alkynylnaphthalene derivatives from this compound. The reaction can be successfully performed with:

Aryl alkynes: Introducing aromatic groups.

Heteroaryl alkynes: Incorporating heterocyclic systems.

Alkenyl alkynes: Leading to the formation of enynes.

Alkyl alkynes: Attaching aliphatic chains.

This wide applicability makes the Sonogashira coupling a powerful tool for the synthesis of complex molecules for applications in pharmaceuticals, natural products, and materials science. wikipedia.org

The traditional Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. mdpi.com

While effective, the use of a copper co-catalyst can sometimes lead to the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org To address this issue, copper-free Sonogashira coupling protocols have been developed. organic-chemistry.org These methods often rely on more reactive palladium catalysts or different reaction conditions to achieve the desired cross-coupling without the need for a copper co-catalyst. libretexts.orgrsc.org The choice between a copper-catalyzed or copper-free system depends on the specific substrates and the desired outcome of the reaction.

When the Sonogashira coupling is performed with a vinyl halide that possesses a defined stereochemistry, the reaction typically proceeds with retention of that stereochemistry in the resulting enyne product. This stereochemical fidelity is a key feature of the reaction mechanism. While this compound itself does not have a stereocenter at the reaction site, this principle is important when considering the broader applications of the Sonogashira coupling with other substrates that do.

Interactive Data Table: Sonogashira Coupling Parameters

| Parameter | Description | Significance in the Reaction of this compound |

| Palladium Catalyst | A palladium(0) or palladium(II) precursor is used. | Essential for the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Copper Co-catalyst | Typically a copper(I) salt, such as CuI. | Activates the terminal alkyne, but can also promote homocoupling. |

| Base | An amine base, such as triethylamine (B128534) or diethylamine, is commonly used. | Neutralizes the hydrogen halide byproduct and can also serve as the solvent. |

| Solvent | The amine base often serves as the solvent, but other solvents like DMF or THF can be used. | The choice of solvent can affect the solubility of the reactants and the reaction rate. |

| Ligand | Phosphine ligands are often used to stabilize the palladium catalyst. | Can influence the efficiency and scope of the reaction. |

Carbonylative Sonogashira Reaction for Ketone Synthesis

The Carbonylative Sonogashira reaction serves as a powerful method for the synthesis of ynones, which are valuable intermediates in organic synthesis. sci-hub.st This reaction involves the palladium-catalyzed coupling of an aryl halide, a terminal alkyne, and carbon monoxide. researchgate.net In the context of this compound, the aryl iodide moiety is the reactive site for this transformation.

The generally accepted mechanism for the Carbonylative Sonogashira reaction begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. acs.orgnih.gov This is followed by the coordination and migratory insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. acs.orgnih.gov Subsequently, a copper acetylide, generated in situ from the terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation with the acyl-palladium complex. wikipedia.org The final step is the reductive elimination from the resulting palladium complex to yield the desired alkynyl ketone and regenerate the palladium(0) catalyst. wikipedia.org A copper-free version of this reaction is also well-established, proceeding through a similar catalytic cycle but with the alkyne directly coordinating to the palladium center. organic-chemistry.org

For this compound, the reaction would proceed at the C-I bond, leading to the formation of a ketone at the 8-position of the naphthalene ring, while the carbonyl chloride group at the 1-position would remain intact under carefully controlled conditions. The reactivity of aryl iodides in Sonogashira couplings is generally high, often allowing for reactions to occur at room temperature. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(OAc)₂, PPh₃ | Et₃N | Toluene (B28343) | 97 |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | PEG-2000/H₂O | Good to Excellent |

| 1-Iodonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | PEG-2000/H₂O | Good |

| 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | PEG-2000/H₂O | Good |

This table presents data from related research to illustrate the typical conditions and yields for the Carbonylative Sonogashira reaction with various aryl iodides. sci-hub.stacs.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile and has been extensively developed to accommodate a wide range of substrates.

The Buchwald-Hartwig amination is highly effective for aryl iodides, such as this compound. jk-sci.com The reaction can be successfully employed with both primary and secondary amines to generate the corresponding N-aryl or N,N-diaryl amines. The general transformation involves the reaction of the aryl iodide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. jk-sci.com The choice of these components is crucial for the success of the reaction and depends on the specific substrates being coupled.

The development of the Buchwald-Hartwig amination has been intrinsically linked to the evolution of sophisticated phosphine ligands. wikipedia.orgrug.nl Early catalyst systems relied on simple phosphines, but the breakthrough came with the introduction of bulky, electron-rich ligands. youtube.com

First Generation: Initially, monodentate phosphine ligands like P(o-tolyl)₃ were used, but these systems had limited scope. researchgate.net

Bidentate Ligands: The introduction of bidentate phosphine ligands such as BINAP and DPPF significantly expanded the reaction's utility, allowing for the efficient coupling of primary amines with aryl iodides. wikipedia.org These ligands are thought to prevent the formation of unreactive palladium iodide dimers. wikipedia.org

Sterically Hindered Ligands: A major advancement was the development of sterically hindered, bulky alkylphosphine and biarylphosphine ligands by the Buchwald and Hartwig groups. wikipedia.orgnih.gov Ligands like XPhos, SPhos, and RuPhos have demonstrated remarkable activity, enabling the coupling of a wide array of amines with aryl chlorides, bromides, and iodides under milder conditions and with weaker bases. rug.nlyoutube.com These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com

Table 2: Evolution of Ligand Generations for Buchwald-Hartwig Amination

| Ligand Generation | Representative Ligands | Key Advantages | Substrate Scope |

| First | P(o-tolyl)₃ | Initial feasibility | Limited to specific aryl bromides and secondary amines |

| Second (Bidentate) | BINAP, DPPF | Improved rates and yields | Extended to primary amines and aryl iodides |

| Third (Sterically Hindered) | P(t-Bu)₃, Josiphos | High activity, milder conditions | Broad scope including aryl chlorides and diverse amines |

| Fourth (Biarylphosphines) | XPhos, SPhos, RuPhos, BrettPhos | High efficiency, broad functional group tolerance, room temperature reactions | Very broad, including challenging substrates like amides and heteroaryl halides |

This table summarizes the progression of ligand design and its impact on the Buchwald-Hartwig amination. wikipedia.orgrug.nlnih.gov

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps:

Oxidative Addition: A palladium(0) complex undergoes oxidative addition to the aryl halide (e.g., this compound) to form a palladium(II) species. libretexts.org This step is often rate-determining. nih.gov

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex. The base then deprotonates the coordinated amine to form an amido complex. jk-sci.comnih.gov

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst. libretexts.orgjk-sci.com

The base plays a critical role in this cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used. The primary function of the base is to facilitate the deprotonation of the amine, which is necessary for the formation of the palladium-amido complex that precedes reductive elimination. jk-sci.comnih.gov In some cases, the base can also influence the nature of the active catalyst and the rate of the reaction. nih.gov For instance, in nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex. nih.gov

Non-Palladium-Catalyzed and Transition-Metal-Free Coupling Reactions

While palladium catalysis dominates the landscape of cross-coupling reactions, other transition metals, particularly nickel, have emerged as powerful alternatives.

Nickel catalysts offer several advantages, including being more earth-abundant and often exhibiting unique reactivity compared to palladium. Nickel-catalyzed cross-coupling reactions of aryl halides, including aryl iodides like this compound, have been developed for both arylation and alkenylation.

Nickel-catalyzed arylations can be achieved through various mechanisms, including those involving Ni(0)/Ni(II) catalytic cycles analogous to palladium-catalyzed reactions. These reactions can couple aryl halides with a range of organometallic reagents or be used in reductive coupling processes. nih.gov For instance, nickel can catalyze the reductive arylation of activated alkynes with aryl iodides using a manganese reductant under mild conditions. nih.gov

Nickel-catalyzed alkenylation, or Heck-type reactions, are also known, though less common than their palladium counterparts. These reactions typically proceed via an oxidative addition of the aryl halide to a Ni(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Recent advancements have also focused on photoredox/nickel dual catalysis, which allows for the generation of radical intermediates under mild conditions, expanding the scope of possible transformations. rsc.orgnih.gov

Table 3: Comparison of Palladium and Nickel in Cross-Coupling Reactions

| Feature | Palladium | Nickel |

| Cost & Abundance | More expensive, less abundant | Less expensive, more abundant |

| Reactivity | Well-established for a broad range of couplings | Can exhibit unique reactivity, effective for challenging substrates |

| Catalytic Cycles | Primarily Pd(0)/Pd(II) | Can involve Ni(0)/Ni(II), Ni(I)/Ni(III), and radical pathways |

| Ligand Sensitivity | Highly dependent on ligand design | Also ligand-dependent, but different ligands may be optimal |

| Functional Group Tolerance | Generally very high | Can be sensitive to certain functional groups |

This table provides a general comparison of palladium and nickel as catalysts in cross-coupling reactions.

Nickel-Catalyzed Arylation and Alkenylation Reactions

Substrate Scope and Regioselectivity Considerations

The reactivity of this compound is dictated by its two primary functional groups: the highly reactive carbonyl chloride at the 1-position and the iodine atom at the 8-position. The naphthalene core itself is susceptible to electrophilic aromatic substitution, and the regiochemical outcome of such reactions is influenced by the directing effects of these substituents.

In reactions involving the naphthalene ring, such as Friedel-Crafts acylation, the existing substituents play a crucial role in determining the position of incoming electrophiles. The carbonyl chloride group is a deactivating, meta-directing group, which would tend to direct incoming electrophiles to the 5- and 7-positions. Conversely, the iodine atom is a deactivating but ortho-, para-directing group, which would direct electrophiles to the 2-, 4-, and 7-positions. The peri-position (the space between the 1- and 8-substituents) introduces significant steric hindrance, which can impede or prevent substitution at adjacent positions. The interplay of these electronic and steric factors often leads to complex product mixtures, making regioselectivity a significant consideration in the further functionalization of the naphthalene core. For instance, in the acetylation of naphthalene, the ratio of isomers formed is highly dependent on reaction conditions and concentrations of the reactants.

Enantioselective Variants and Origin of Enantiocontrol

Enantioselective synthesis involving naphthalene derivatives is a cornerstone of modern asymmetric catalysis, particularly in the development of chiral ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and BINOL (1,1′-bi-2-naphthol). nih.gov These C2-symmetric binaphthyl ligands derive their chirality from atropisomerism—hindered rotation around the single bond connecting the two naphthalene rings. nih.gov

While specific enantioselective transformations starting from this compound are not extensively detailed in general literature, the principles of enantiocontrol can be applied. The development of enantioselective variants would likely involve transition-metal-catalyzed cross-coupling reactions at the carbon-iodine bond. The origin of enantiocontrol in such reactions typically stems from the use of a chiral ligand that coordinates to the metal center. This creates a unique, chiral microenvironment around the catalyst, which can differentiate between the two enantiotopic faces of the substrate or prochiral intermediates, leading to the preferential formation of one enantiomer. nih.gov Functional groups located at the peri-positions (8,8') on a binaphthyl backbone are known to significantly influence the topology and chiral environment, which is crucial for achieving high asymmetric induction. nih.gov

Base-Promoted Homolytic Aromatic Substitution (BHAS) Pathways

Base-Promoted Homolytic Aromatic Substitution (BHAS) represents a modern, transition-metal-free method for forming carbon-carbon or carbon-heteroatom bonds via radical intermediates. nih.gov This pathway can be relevant for aryl halides like this compound, where the carbon-iodine bond can be homolytically cleaved. The process is often described as being "catalyzed by the electron," involving a single-electron transfer (SET) to initiate the radical chain reaction. nih.gov

Radical Intermediates and Reaction Conditions

The key to BHAS is the generation of a radical intermediate from a stable precursor. In the context of this compound, the reaction would be initiated by a single electron transfer to the aromatic system, promoted by a base. This would generate a radical anion, which could then fragment by cleaving the weak carbon-iodine bond to release an iodide anion and form a naphthyl radical at the 8-position.

Acyl radicals, in general, are versatile synthetic intermediates that can be generated from various precursors, including acyl chlorides, under specific conditions. nih.gov Typical conditions for radical reactions can involve thermal or photochemical initiation. nih.gov For BHAS, the conditions often involve a strong base and sometimes a catalytic initiator, such as tetrabutylammonium (B224687) iodide (TBAI), in the presence of an oxidant like tert-butylhydroperoxide (TBHP). nih.gov The generated naphthyl radical is a highly reactive intermediate that can then participate in subsequent bond-forming reactions. nih.gov

| Intermediate Type | Precursor | Potential Generation Method | Key Characteristics |

| Naphthyl Radical | This compound | Base-promoted homolysis of C-I bond | Highly reactive, seeks to form a new bond to restore aromaticity |

| Radical Anion | This compound | Single Electron Transfer (SET) from a donor | Precursor to the naphthyl radical via fragmentation |

Regioselectivity Challenges in HAS Reactions

A significant challenge in homolytic aromatic substitution reactions is controlling regioselectivity. Unlike ionic reactions where directing group effects are often predictable, radical additions to aromatic systems can be less selective. The position of the substitution is influenced by the stability of the intermediate radical adduct (a Wheland-type intermediate) and steric factors. For a radical attacking an unsubstituted naphthalene ring, multiple positions are available, potentially leading to a mixture of isomers. In the case of an intramolecular radical cyclization, the regioselectivity is often governed by the length and flexibility of the tether connecting the radical center to the aromatic ring, favoring the formation of sterically accessible and thermodynamically stable ring systems (e.g., 5- or 6-membered rings). However, in intermolecular reactions, achieving high regioselectivity remains a formidable challenge and often requires substrates with strong electronic or steric biases.

Acylation and Derivatization Reactions of the Carbonyl Chloride Moiety

Nucleophilic Acyl Substitution with Various Nucleophiles (e.g., alcohols, amines, thiols)

The carbonyl chloride group is the most reactive of the common carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org This high reactivity is due to the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl carbon and makes it highly electrophilic. libretexts.org Furthermore, the chloride ion is an excellent leaving group, facilitating the substitution reaction. khanacademy.org The general mechanism proceeds via a two-step addition-elimination pathway, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

This compound readily reacts with a variety of nucleophiles to form a range of derivatives.

Reaction with Alcohols: In a process known as alcoholysis, reaction with an alcohol (R-OH) yields the corresponding ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. uomustansiriyah.edu.iq

Reaction with Amines: Amines (R-NH2 or R2-NH) react to form amides. Because the HCl byproduct would protonate the amine starting material, two equivalents of the amine are generally required: one to act as the nucleophile and the second to act as a base. uomustansiriyah.edu.iqyoutube.com

Reaction with Thiols: Thiols (R-SH) react in a similar fashion to alcohols to produce thioesters. A base is also used in this reaction to scavenge the HCl produced.

The table below summarizes these key transformations.

| Nucleophile | Reagent Class | Product Functional Group | General Product Structure |

| R-OH | Alcohol | Ester | 8-Iodo-1-naphthoate ester |

| R-NH₂ | Primary Amine | N-substituted Amide | N-Alkyl/Aryl-8-iodonaphthalene-1-carboxamide |

| R₂-NH | Secondary Amine | N,N-disubstituted Amide | N,N-Dialkyl/Aryl-8-iodonaphthalene-1-carboxamide |

| R-SH | Thiol | Thioester | S-Alkyl/Aryl 8-iodonaphthalene-1-carbothioate |

Friedel-Crafts Acylation with Aromatic Systems

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. In the case of this compound, the reaction would involve the formation of a peri-substituted naphthaloyl cation as the key electrophile. The reaction mechanism proceeds via the generation of an acylium ion, facilitated by a Lewis acid catalyst, which then attacks an electron-rich aromatic system.

The steric hindrance imposed by the peri-iodine atom is anticipated to play a crucial role in the approach of the aromatic substrate to the electrophilic carbonyl carbon. This steric congestion could potentially lower the reaction rates compared to less hindered acyl chlorides. Furthermore, the electronic effect of the iodine atom, being weakly deactivating through its inductive effect, might slightly reduce the electrophilicity of the acylium ion.

The regioselectivity of the acylation on the incoming aromatic ring will be governed by the directing effects of the substituents on that ring. For instance, acylation of anilines or phenols would be expected to yield predominantly para-substituted products, with the ortho-position being sterically less accessible.

Table 1: Predicted Regioselectivity in Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Activating/Deactivating Nature | Predicted Major Regioisomer |

|---|---|---|

| Anisole | Activating (ortho, para-directing) | 4-Methoxyphenyl)(8-iodonaphthalen-1-yl)methanone |

| Toluene | Activating (ortho, para-directing) | (8-Iodonaphthalen-1-yl)(p-tolyl)methanone |

| Benzene (B151609) | Neutral | (8-Iodonaphthalen-1-yl)(phenyl)methanone |

Note: The product predictions are based on established principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound based on available literature.

Intramolecular Cyclization Reactions Directed by the Acyl Chloride

The 1,8-disubstituted naphthalene scaffold of this compound is pre-disposed for intramolecular cyclization reactions, driven by the release of steric strain associated with the peri-interaction. While no specific intramolecular cyclizations of this compound are documented, analogous systems suggest that such reactions are feasible.

For instance, in the presence of a strong acid or a Lewis acid, the acyl chloride could potentially be activated to cyclize onto a suitably positioned nucleophile within a molecule, if the acyl chloride were part of a larger molecular framework. A more plausible scenario involves the transformation of the iodo and carbonyl chloride groups into other functionalities that could then participate in a cyclization reaction. For example, conversion of the acyl chloride to an amide followed by a palladium-catalyzed intramolecular C-N coupling could lead to the formation of a lactam ring fused to the naphthalene core.

Regioselectivity and Stereoselectivity in Multifunctional Transformations

Analysis of Regioisomeric Product Distributions

In any potential reaction involving this compound, the distribution of regioisomeric products would be a critical aspect to consider. For intermolecular reactions like Friedel-Crafts acylation, the regioselectivity is primarily determined by the electronic and steric properties of the reaction partner.

For electrophilic substitution on the naphthalene ring itself (a less likely scenario given the presence of the deactivating acyl chloride group), the directing effects of the existing substituents would come into play. The acyl chloride group at C1 is a strong deactivating and meta-directing group for electrophilic attack on that ring. The iodine at C8 is weakly deactivating and ortho, para-directing. The interplay of these directing effects would likely lead to complex product mixtures if further substitution on the naphthalene core were to occur.

Strategies for Achieving Stereocontrol in Reaction Outcomes

Achieving stereocontrol in reactions of this compound would necessitate the introduction of a chiral element. This could be in the form of a chiral auxiliary, a chiral catalyst, or a chiral reactant.

In the context of Friedel-Crafts acylation, the use of a chiral Lewis acid could potentially induce enantioselectivity in the formation of atropisomeric products, especially if the aromatic substrate is bulky and the rotation around the newly formed aryl-carbonyl bond is restricted. However, the high temperatures often required for Friedel-Crafts reactions can make stereocontrol challenging.

For potential intramolecular cyclization reactions, if the substrate contains a stereocenter, this could direct the stereochemical outcome of the cyclization, leading to the formation of one diastereomer preferentially. Alternatively, the use of a chiral catalyst in a transformation of a derivative of this compound could enable enantioselective cyclization.

Due to the lack of specific experimental data for this compound, the strategies for achieving stereocontrol remain theoretical and are based on general principles of asymmetric synthesis.

Computational Chemistry and Advanced Spectroscopic Characterization of Reaction Intermediates

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Elucidation of Energetic Profiles and Transition State Structures

There are no published studies that provide the energetic profiles or detail the transition state structures for reactions involving 8-Iodonaphthalene-1-carbonyl chloride. Such studies would be invaluable for understanding the reaction kinetics and thermodynamics, providing a theoretical foundation for optimizing reaction conditions.

Computational Prediction and Validation of Regio- and Stereoselectivity

Computational chemistry, particularly DFT, is frequently used to predict the regio- and stereoselectivity of chemical reactions with high accuracy. This is achieved by comparing the activation energies of different possible reaction pathways. In the case of this compound, the literature lacks any computational predictions or their experimental validations concerning the selectivity of its reactions.

Understanding Catalyst-Substrate Interactions and Ligand Effects

The role of catalysts and ligands is crucial in many organic transformations. DFT calculations can model the intricate interactions between a catalyst, its ligands, and the substrate, thereby explaining the origins of catalytic activity and selectivity. To date, no computational studies have been published that focus on the interactions between this compound and catalytic systems.

Spectroscopic Probes for Transient Species and Reaction Intermediates

Advanced spectroscopic techniques are vital for the direct observation and characterization of short-lived reaction intermediates, providing crucial evidence for proposed reaction mechanisms. The application of these techniques to reactions of this compound has not been reported.

Application of Advanced NMR Techniques for Structural Characterization

Modern NMR techniques, including multi-dimensional NMR (e.g., COSY, HSQC, HMBC) and in-situ monitoring, are powerful methods for identifying and structurally characterizing transient species in a reaction mixture. A review of the scientific literature indicates that no such advanced NMR studies have been conducted on the reaction intermediates of this compound.

Mass Spectrometry for Pathway Elucidation and Intermediate Detection

Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), is highly effective for detecting and identifying reaction intermediates, even at very low concentrations. This allows for the mapping of complex reaction pathways. As with other advanced methods, there is no available research that employs mass spectrometry to elucidate the reaction pathways or detect intermediates in reactions involving this compound.

X-ray Crystallography for Definitive Structural Assignment of Stable Intermediates and Products

X-ray crystallography stands as the most definitive method for the unambiguous determination of three-dimensional molecular structures. nih.gov This technique is indispensable for characterizing stable intermediates and final products that may arise from reactions involving this compound, providing precise atomic coordinates and insights into molecular conformation and intermolecular interactions. While specific crystallographic data for this compound itself is not prevalent in publicly accessible literature, the principles of the technique and studies on analogous 1,8-disubstituted naphthalene (B1677914) systems provide a clear framework for its application.

The primary challenge in the X-ray crystallographic analysis of any compound, including derivatives of this compound, is the cultivation of high-quality single crystals suitable for diffraction experiments. nih.gov Once appropriate crystals are obtained, they are exposed to an X-ray beam. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined.

For 1,8-disubstituted naphthalenes, such as this compound, X-ray crystallography provides crucial information regarding the steric strain inherent in the peri-positions. The significant steric hindrance between the bulky iodine atom and the carbonyl chloride group at the C8 and C1 positions, respectively, is expected to cause substantial distortion from planarity. nih.gov Crystallographic analysis would quantitatively define this distortion, providing exact measurements for:

Bond lengths: Confirming the covalent bond distances between atoms.

Bond angles: Revealing deviations from ideal geometries caused by steric repulsion.

Torsion (Dihedral) angles: Quantifying the out-of-plane twist of the iodo and carbonyl chloride substituents relative to the naphthalene ring system. In similar structures, torsion angles of 40°–48° have been observed for substituents forced out of the aromatic plane. nih.gov

This technique becomes particularly vital for the structural elucidation of novel products derived from this reactive acyl chloride. For instance, in reactions leading to the formation of stable, crystalline products like amides or esters, X-ray crystallography can definitively confirm the covalent structure, assign the relative stereochemistry, and characterize any non-covalent interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing.

Although interactive data tables for this compound or its direct derivatives cannot be generated due to the absence of published crystallographic reports, a hypothetical data table for a crystalline derivative is presented below to illustrate the type of information obtained from a successful X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₁H₆INO-R | Represents the molecular formula of a hypothetical crystalline derivative. |

| Formula Weight | Varies | The sum of the atomic weights of all atoms in the formula. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 10.123 | Unit cell dimension along the a-axis. |

| b (Å) | 8.456 | Unit cell dimension along the b-axis. |

| c (Å) | 14.789 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 98.76 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1254.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Applications of 8 Iodonaphthalene 1 Carbonyl Chloride As a Versatile Building Block in Complex Molecule Synthesis

Construction of Polycyclic Aromatic and Heterocyclic Architectures

The dual functionality of 8-Iodonaphthalene-1-carbonyl chloride—a reactive acyl chloride and an iodine atom suitable for cross-coupling reactions—theoretically positions it as a valuable precursor for building complex cyclic systems. The acyl chloride can readily form amide or ketone linkages, while the iodo group can participate in reactions like Suzuki, Sonogashira, or Heck couplings to form new carbon-carbon bonds. Despite this potential, specific examples of its use in the following areas are not found in current research literature.

Role in Diversity-Oriented Synthesis (DOS) of Polycyclic Systems

There is no specific information available in the scientific literature detailing the role of this compound in diversity-oriented synthesis (DOS) for the creation of polycyclic systems. DOS strategies aim to generate libraries of structurally diverse molecules, often from a common starting material, to explore chemical space. achemblock.com While structurally related compounds like 8-Iodonaphthalene-1-carbaldehyde have been noted as versatile building blocks for DOS, similar studies involving the carbonyl chloride derivative have not been reported.

Synthesis of Naphthalene-Fused Heterocyclic Compounds

While the synthesis of naphthalene-fused heterocycles is a broad and active area of research, there are no specific documented methods that utilize this compound as the starting material. Such a synthesis would likely involve an initial reaction at the acyl chloride, followed by an intramolecular cyclization reaction involving the iodo-substituted position, but specific pathways and resulting compounds are not described in the available literature.

Strategic Incorporation into Novel Carbon Scaffolds

The strategic use of this compound for incorporation into novel carbon scaffolds is not detailed in published research. Its rigid naphthalene (B1677914) core and dual reactive sites could theoretically serve as a foundational element for constructing larger, three-dimensional carbon architectures, but examples of such applications are currently unavailable.

Precursor for Advanced Organic Materials and Polymers

The naphthalene unit is a key component in many advanced organic materials due to its electronic and photophysical properties. rsc.orgacs.org Compounds with peri-substitution are of particular interest in materials science. st-andrews.ac.uknih.gov However, the specific use of this compound as a monomer or precursor for such materials is not documented.

Synthesis of Naphthyl-Containing Conjugated Polymers

No specific research has been found describing the synthesis of naphthyl-containing conjugated polymers using this compound as a monomer. The development of such polymers would likely involve a polymerization strategy that leverages both the carbonyl chloride and iodo functionalities, for instance, in a palladium-catalyzed cross-coupling polymerization, but this has not been reported.

Design and Synthesis of Functional Organic Materials

There is a lack of available data on the design and synthesis of functional organic materials derived specifically from this compound. While related structures like 1,8-naphthalimides are widely used in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs), the application of this particular carbonyl chloride in the field has not been established. researchgate.netrsc.org

Enabling Transformations for Bioactive Molecule Synthesis

The unique structural architecture of this compound, featuring a rigid naphthalene scaffold with two distinct and strategically positioned reactive functional groups, establishes it as a valuable building block in the synthesis of complex, biologically active molecules. The peri-disposition of the iodo and carbonyl chloride groups allows for a range of chemical transformations that are crucial for constructing intricate molecular frameworks.

Strategic Use in Total Synthesis of Complex Natural Products

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in several classes of naturally occurring compounds. The 1,8-disubstituted naphthalene core is a key feature in a variety of natural products, including the spirobisnaphthalenes, which exhibit a wide range of biological activities. researchgate.net The strategic value of this compound lies in its potential to serve as a precursor for the stereoselective construction of such complex architectures.

The synthesis of naphthalene-containing natural products often involves the construction of the naphthalene scaffold from simpler benzene (B151609) derivatives, which can require multiple steps. chemistryviews.org The use of a pre-formed, functionalized naphthalene derivative like this compound could offer a more convergent and efficient synthetic route. chemistryviews.org For instance, the carbonyl chloride group can be readily converted into an aldehyde, which is a versatile functional group for carbon-carbon bond formation and cyclization reactions.

Furthermore, the iodo group at the 8-position is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are powerful tools for the introduction of aryl, alkyl, or alkynyl substituents, which are often present in complex natural products. The proximity of the two functional groups could also enable intramolecular cyclization reactions, providing a pathway to rigid, polycyclic systems that are characteristic of many bioactive natural products.

Table 1: Potential Strategic Transformations in Natural Product Synthesis

| Functional Group | Reaction Type | Potential Application | Example Product Motif |

|---|---|---|---|

| Carbonyl Chloride | Nucleophilic Acyl Substitution | Formation of amides, esters, or ketones as key intermediates. | Naphthoic acid derivatives |

| Carbonyl Chloride | Reduction | Conversion to an alcohol for further functionalization or to an aldehyde for C-C bond formation. | Naphthylmethanols or Naphthaldehydes |

| Iodo Group | Suzuki-Miyaura Coupling | Introduction of aryl or vinyl substituents. | Aryl-substituted naphthalenes |

| Iodo Group | Sonogashira Coupling | Introduction of alkynyl substituents for further elaboration. | Alkynyl-substituted naphthalenes |

| Both Groups | Intramolecular Cyclization | Formation of polycyclic systems following modification of the carbonyl chloride. | Benzo[de]anthracenones |

Precursors for Pharmacologically Relevant Structures and Ligands

The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. The versatility of this compound makes it an attractive starting material for the synthesis of novel, pharmacologically relevant structures and ligands.

The carbonyl chloride is a highly reactive electrophile that can be readily derivatized to form a wide array of functional groups, most notably amides and esters, through reaction with various amines and alcohols, respectively. This allows for the systematic exploration of the structure-activity relationship (SAR) of naphthalen-1-carboxamide and naphthalen-1-carboxylate derivatives. For example, libraries of these compounds can be synthesized and screened for various biological activities.

The iodo group provides a handle for late-stage functionalization via cross-coupling reactions. This is particularly advantageous in medicinal chemistry as it allows for the rapid generation of analogues with diverse substituents at the 8-position. The ability to introduce different groups can significantly impact the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.

Furthermore, the 1,8-disubstitution pattern is ideal for the design of chelating ligands for metal ions. The two functional groups can be elaborated to create a "pincer" type ligand that can coordinate to a metal center. Such metal complexes have applications in catalysis, diagnostics, and as therapeutic agents.

Table 2: Examples of Pharmacologically Relevant Scaffolds Derivable from this compound

| Derived Scaffold | Synthetic Transformation | Potential Pharmacological Relevance |

|---|---|---|

| Naphthalen-1-carboxamides | Amination of the carbonyl chloride | Anticancer, antimicrobial, anti-inflammatory activities |

| Naphthalen-1-carboxylates | Esterification of the carbonyl chloride | Enzyme inhibitors, receptor antagonists |

| 8-Aryl-naphthalen-1-carboxamides | Suzuki coupling followed by amination | Modulation of protein-protein interactions |

| 8-Alkynyl-naphthalen-1-carboxamides | Sonogashira coupling followed by amination | Probes for biological imaging, potential enzyme inhibitors |

| 1,8-Disubstituted Naphthalene Ligands | Modification of both functional groups | Metal-based therapeutics, diagnostic agents |

Q & A

Q. What analytical methods identify decomposition products of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation via HPLC-MS. Track iodine release using ion chromatography. For light-sensitive decomposition, store samples in amber vials under inert gas (N/Ar). FTIR detects carbonyl oxidation to carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.